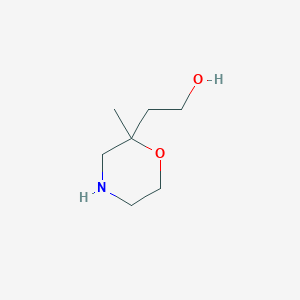

2-(2-Methylmorpholin-2-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

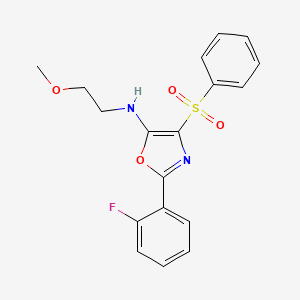

“2-(2-Methylmorpholin-2-yl)ethanol” is a chemical compound with the molecular formula C7H15NO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of morpholines, which includes “2-(2-Methylmorpholin-2-yl)ethanol”, is often performed from vicinal amino alcohols and their derivatives . A scalable synthetic route toward a chiral 2,2,6-trisubstituted morpholine, a key precursor for the synthesis of opioid antagonists, was developed . This route involves incorporating an aryl group via Suzuki–Miyaura coupling and stereoselective hydroalkoxylation catalyzed by boron trifluoride etherate .Molecular Structure Analysis

The molecular structure of “2-(2-Methylmorpholin-2-yl)ethanol” can be represented by the InChI code: 1S/C7H15NO2/c1-7(2-4-9)6-8-3-5-10-7/h8-9H,2-6H2,1H3 . The molecular weight of this compound is 145.2 .Physical And Chemical Properties Analysis

“2-(2-Methylmorpholin-2-yl)ethanol” is a solid at room temperature . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Protecting Group in Polymer Chemistry

2-(2-Methylmorpholin-2-yl)ethanol has been explored as a protecting group in polymer chemistry. Elladiou and Patrickios (2012) discussed the use of 2-(pyridin-2-yl)ethanol, a related compound, as a protecting group for methacrylic acid, which can be selectively removed post-polymerization. This approach is noted for its stability under acidic conditions and resistance to catalytic hydrogenolysis (Elladiou & Patrickios, 2012).

Synthesis of Neurokinin Receptor Antagonists

Takamura et al. (2003) reported an efficient synthetic method for preparing 2-[(2R)-arylmorpholin-2-yl]ethanol, a key intermediate in neurokinin receptor antagonists. This process involved catalytic asymmetric cyanosilylation of ketones (Takamura et al., 2003).

Density and Molar Volume Studies

A study by Awwad (2008) focused on the densities and excess molar volumes of N-methylmorpholine and various alcohols, including ethanol. This research provides valuable data on the physical properties of mixtures containing morpholine derivatives (Awwad, 2008).

Condensation Agent in Organic Synthesis

Kunishima et al. (1999) discussed the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, derived from N-methylmorpholine, as an efficient condensing agent for forming amides and esters. This method stands out for its practicality and efficiency (Kunishima et al., 1999).

Enzymatic Hydrolysis and Ethanol Production

Shafiei, Karimi, and Taherzadeh (2011) explored N-methylmorpholine-N-oxide (NMMO) in the pretreatment of spruce wood for ethanol and biogas production. This novel process emphasized the potential of NMMO in improving the efficiency of enzymatic hydrolysis and subsequent fermentation (Shafiei et al., 2011).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Propiedades

IUPAC Name |

2-(2-methylmorpholin-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2-4-9)6-8-3-5-10-7/h8-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKGTACJFSFPAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylmorpholin-2-yl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2475001.png)

![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide](/img/structure/B2475002.png)

![2-[(3-chlorobenzyl)amino]-5-{(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2475003.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475010.png)

![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2475014.png)

![4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline](/img/structure/B2475015.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2475017.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2475018.png)

![Benzo[d]thiazol-6-yl(3-(ethylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2475023.png)